

# why is BI 653048 not suitable for mouse models

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Compound of Interest				
Compound Name:	BI 653048			
Cat. No.:	B1192377	Get Quote		

# **Technical Support Center: BI 653048**

This technical support guide provides information on the use of **BI 653048**, a selective, orally active, nonsteroidal glucocorticoid receptor (GR) agonist. It is intended for researchers, scientists, and drug development professionals.

# Frequently Asked Questions (FAQs)

Q1: Why is **BI 653048** not recommended for use in in vivo mouse models?

A: **BI 653048** is not suitable for in vivo studies in mouse models due to species-specific selectivity that results in reduced functional transrepression potency in mice.[1][2] The compound's intended "dissociated" agonist activity, which separates anti-inflammatory effects (transrepression) from potential side effects (transactivation), is not effectively observed in this species. For this reason, alternative animal models, such as rats, have been used to evaluate the in vivo efficacy of this compound.[1][2]

Q2: What is the mechanism of action for **BI 653048**?

A: **BI 653048** is a "dissociated" glucocorticoid receptor agonist.[1][2] This means it exhibits different regulatory profiles for gene transrepression and transactivation.[1][2] The primary anti-inflammatory effects of glucocorticoids are attributed to transrepression, where the GR-ligand complex inhibits the transcription of pro-inflammatory genes. Conversely, many of the undesirable side effects are linked to transactivation, the process of inducing gene expression. The goal of a dissociated agonist like **BI 653048** is to preferentially engage in transrepression to achieve anti-inflammatory benefits with a reduced side-effect profile.[1]



Q3: Has BI 653048 been tested in other preclinical animal models?

A: Yes, **BI 653048** has been evaluated in a 9-day type II collagen-induced arthritis model in rats.[1][2] In this model, oral administration of **BI 653048** demonstrated dose-dependent anti-inflammatory effects, with significant reductions in pannus formation, bone resorption, and other histological parameters at higher doses.[1][2]

## **Troubleshooting Guide**

Issue: Lack of expected anti-inflammatory response in an in vivo mouse study.

- Root Cause: As detailed in the FAQs, BI 653048 shows reduced functional potency in mice
  due to species selectivity.[1][2] Therefore, a diminished or absent anti-inflammatory effect is
  the expected outcome in mouse models.
- Recommended Action:
  - Discontinue the use of BI 653048 in mouse models.
  - If an in vivo assessment of a GR agonist with a similar dissociated profile is required,
     consider using a rat model, for which positive preclinical data exists for BI 653048.[1][2]
  - Alternatively, for mouse studies, it is necessary to source a different GR agonist that has been validated for efficacy in mice.

## **Quantitative Data Summary**

The following table summarizes key quantitative data for **BI 653048**.



Parameter	Value	Species/System	Reference
GR Binding Affinity (IC50)	55 nM	Human	[1][3]
IL-6 Inhibition (IC50)	23 nM	Human	[1]
IL-6 Inhibition (IC50)	100 nM	Mouse (RAW cells)	[3]
hERG Affinity (IC50)	>30 μM	Recombinant HEK293 cells	[3]
CYP 1A2 Inhibition (IC50)	>50 μM	Human	[1][3]
CYP 2D6 Inhibition (IC50)	41 μΜ	Human	[1][3]
CYP 2C9 Inhibition (IC50)	12 μΜ	Human	[1][3]
CYP 2C19 Inhibition (IC50)	9 μΜ	Human	[1][3]
CYP 3A4 Inhibition (IC50)	8 μΜ	Human	[1][3]

# **Experimental Protocols**

Rat Collagen-Induced Arthritis Model (Summary)

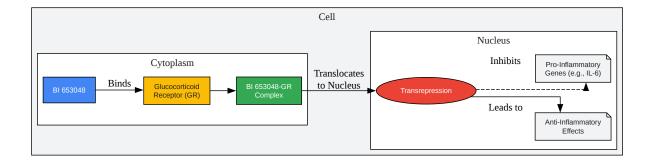
This protocol provides a general overview based on the described studies with **BI 653048**.[1][2]

- Induction of Arthritis: Type II collagen is used to induce arthritis in rats, a standard model for rheumatoid arthritis.
- Dosing: **BI 653048** is administered orally (p.o.) once daily (q.d.) for 9 days. The compound is formulated in 30% cremophor.
- Dose Groups: At least three dose levels (e.g., 3, 10, and 30 mg/kg) are typically used to assess dose-response relationships.



- Endpoint Analysis: At the end of the study, histological assessments of the ankle joints are performed to evaluate:
  - Inflammation
  - Pannus formation
  - Cartilage damage
  - Bone resorption
- Statistical Analysis: The effects of different doses of BI 653048 are compared to a vehicle control group to determine statistical significance.

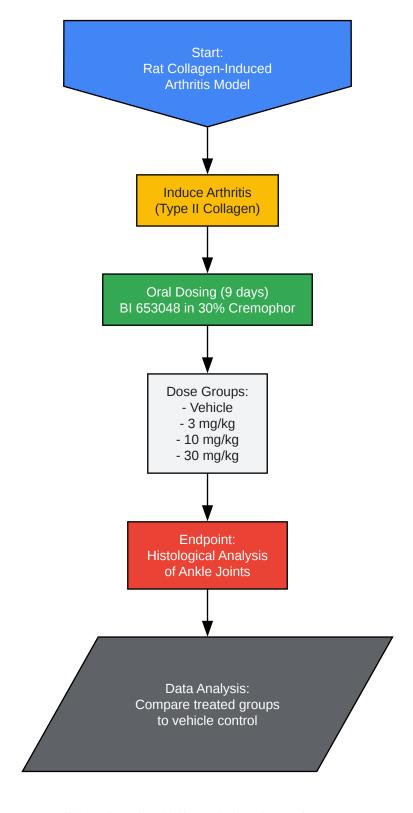
### **Visualizations**



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Caption: Simplified signaling pathway of BI 653048.





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Caption: Experimental workflow for in vivo testing in rats.



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